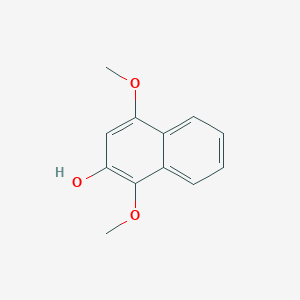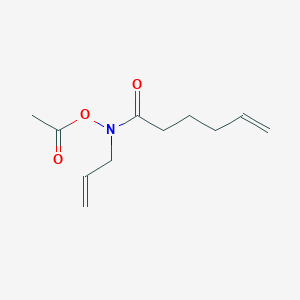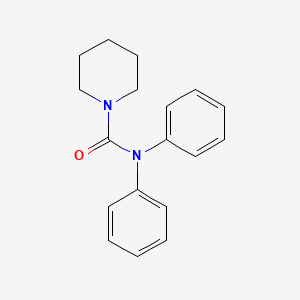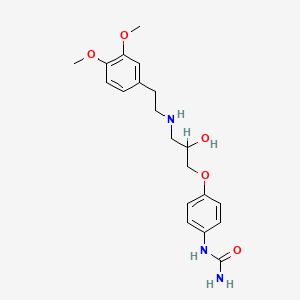
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea is a complex organic compound that features a phenylurea backbone with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and phenyl isocyanate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely depending on the specific groups involved but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might act as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)carbamate
- (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)thiourea
Uniqueness
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity or biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
76210-78-1 |
|---|---|
Fórmula molecular |
C20H27N3O5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]urea |
InChI |
InChI=1S/C20H27N3O5/c1-26-18-8-3-14(11-19(18)27-2)9-10-22-12-16(24)13-28-17-6-4-15(5-7-17)23-20(21)25/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3,(H3,21,23,25) |
Clave InChI |
QYSAWAJGIQMORQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)NC(=O)N)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)

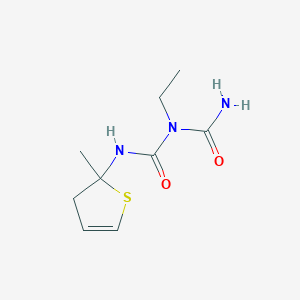
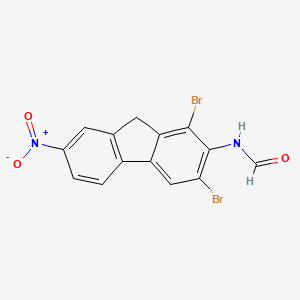
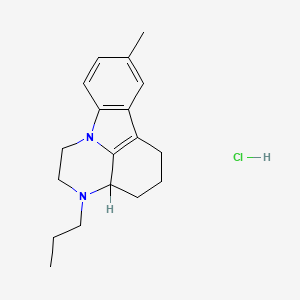
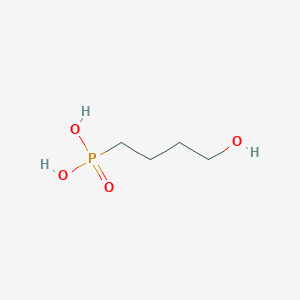
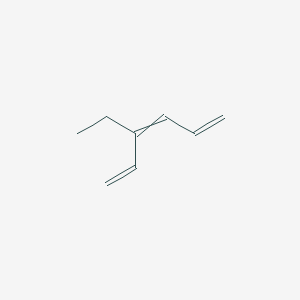
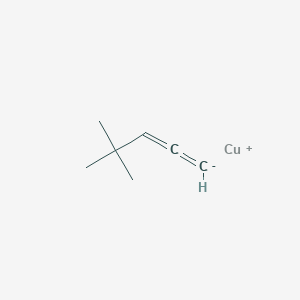

![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
